An In-depth Technical Guide to the Core Chemical Properties of Aloesin
An In-depth Technical Guide to the Core Chemical Properties of Aloesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloesin, a C-glycosylated chromone naturally found in Aloe species, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities, including tyrosinase inhibition, anti-inflammatory effects, and wound healing properties.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of aloesin, offering a valuable resource for researchers, scientists, and drug development professionals. This document details the compound's structural and physical characteristics, solubility profile, and spectroscopic data. Furthermore, it includes detailed experimental protocols for the determination of these properties and visualizes key signaling pathways modulated by aloesin.
Chemical and Physical Properties
Aloesin (also known as aloeresin B) is a white to off-white crystalline solid.[2][3] Its chemical structure consists of a chromone backbone C-glycosylated with a β-D-glucopyranosyl moiety.[4]
Table 1: General Chemical Properties of Aloesin
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₂₂O₉ | [4] |
| Molecular Weight | 394.37 g/mol | [5] |
| CAS Number | 30861-27-9 | [4] |
| IUPAC Name | 8-β-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one | [4] |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 142-144 °C | [6] |
Solubility Profile
Aloesin's solubility is a critical factor for its formulation and delivery. It is freely soluble in water and polar organic solvents.[6] Quantitative solubility data is summarized in the table below.
Table 2: Solubility of Aloesin in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, 78 mg/mL | [5][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Ethanol | ~10 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~5 mg/mL | [7] |
| Water | Freely soluble | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of aloesin.
Table 3: Spectroscopic Properties of Aloesin
| Technique | Data | Reference(s) |
| UV-Vis (in Methanol) | λmax: 215, 245, 253, 295, 298 nm | [6][7] |
| Infrared (IR) (KBr) | νmax: 3300, 1715, 1662, 1596 cm⁻¹ | [6] |
| ¹³C NMR (DMSO-d₆) | Spectral data available | [8] |
| ¹H NMR | Spectral data available |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key chemical properties of aloesin.
Determination of Melting Point by Capillary Method
Objective: To determine the melting point range of aloesin using a capillary melting point apparatus.
Materials:
-
Aloesin, finely powdered
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of aloesin is placed in a mortar and finely ground to a powder.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered aloesin until a small amount of the sample is packed into the tube. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For a preliminary determination, a rapid heating rate can be used.
-
Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens.
-
Rough Determination: The temperature at which the sample is observed to melt is recorded as the approximate melting point.
-
Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and the heating process is repeated. The heating rate is slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.
-
Melting Range: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of aloesin in a given solvent.
Materials:
-
Aloesin
-
Selected solvent (e.g., DMSO, Ethanol, Water)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of aloesin is added to a vial containing a known volume of the selected solvent.
-
Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: A known volume of the supernatant is carefully withdrawn and diluted with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of aloesin in the diluted solution is determined using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 295 nm.
-
Calculation: The solubility is calculated by taking into account the dilution factor and is expressed in mg/mL.
UV-Visible Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of aloesin.
Materials:
-
Aloesin
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A stock solution of aloesin in methanol is prepared at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration (e.g., 10 µg/mL) for analysis.
-
Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set from 200 to 400 nm.
-
Baseline Correction: A quartz cuvette is filled with methanol (blank) and a baseline correction is performed.
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the aloesin solution.
-
Spectrum Acquisition: The absorption spectrum is recorded. The wavelengths of maximum absorbance (λmax) are identified.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the FT-IR spectrum of aloesin.
Materials:
-
Aloesin, dried
-
Potassium bromide (KBr), IR grade, dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Approximately 1-2 mg of aloesin and 100-200 mg of KBr are placed in an agate mortar.
-
Grinding and Mixing: The mixture is thoroughly ground to a fine, homogenous powder.
-
Pellet Formation: The powdered mixture is transferred to a pellet press die. The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is collected.
-
Sample Spectrum: The KBr pellet containing aloesin is placed in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of aloesin for structural elucidation.
Materials:
-
Aloesin (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: The appropriate amount of aloesin is dissolved in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The tube is capped and shaken gently to ensure complete dissolution.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired using standard parameters.
-
¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time may be required.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Signaling Pathways and Biological Activity
Aloesin is known to modulate several key signaling pathways, which are central to its biological activities.
Inhibition of Tyrosinase in Melanogenesis
Aloesin acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[9] By binding to the active site of tyrosinase, aloesin prevents the conversion of L-tyrosine to L-DOPA, thereby inhibiting melanin production.[10]
Modulation of MAPK/Rho and Smad Signaling Pathways in Wound Healing
Aloesin has been shown to accelerate wound healing by modulating the MAPK/Rho and Smad signaling pathways. This leads to increased cell migration, angiogenesis, and collagen deposition.
Experimental Workflow: Western Blot for MAPK Pathway Analysis
To investigate the effect of aloesin on the MAPK signaling pathway, a Western blot analysis can be performed to detect the phosphorylation status of key proteins like ERK and JNK.[11]
References
- 1. bio-solve.co.za [bio-solve.co.za]
- 2. ALOESIN CAS#: 30861-27-9 [m.chemicalbook.com]
- 3. China Customized Aloesin Manufacturers Suppliers Factory - Wholesale Service [timyeehealth.com]
- 4. Aloesin | C19H22O9 | CID 160190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-solve.co.za [bio-solve.co.za]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
